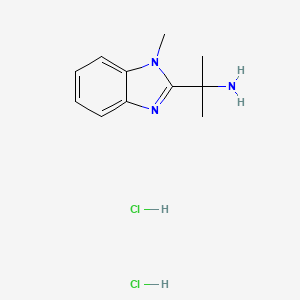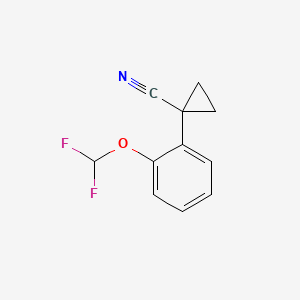
1-(6-Bromopyridin-3-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)propan-2-one is an organic compound with the molecular formula C8H8BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives followed by a Friedel-Crafts acylation reaction. The bromination typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The acylation step involves the reaction of the brominated pyridine with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromopyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Bromopyridin-3-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(6-Bromopyridin-3-yl)propan-2-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
1-(6-Bromopyridin-2-yl)propan-1-one: Similar structure but with the bromine atom at a different position.
1-(6-Bromopyridin-3-yl)propan-1-ol: The alcohol derivative of the compound.
1-(6-Bromopyridin-3-yl)ethan-1-one: A related compound with a shorter carbon chain.
Uniqueness: 1-(6-Bromopyridin-3-yl)propan-2-one is unique due to its specific bromination pattern and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3 |
Clé InChI |
WWKWSHIPTDNIDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CN=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
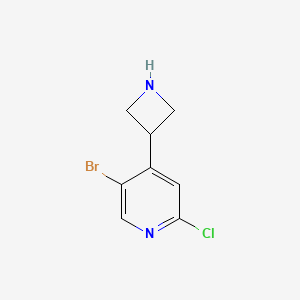
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
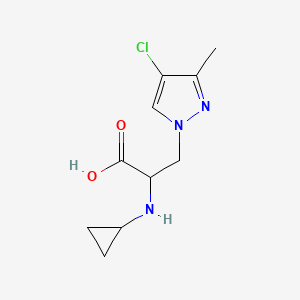
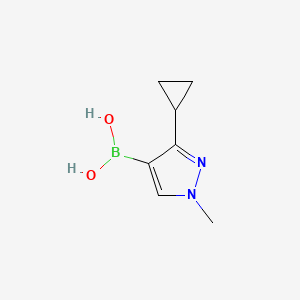
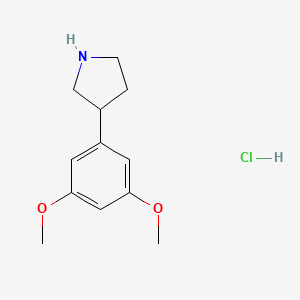
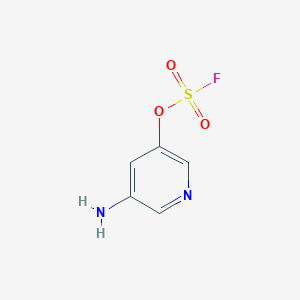
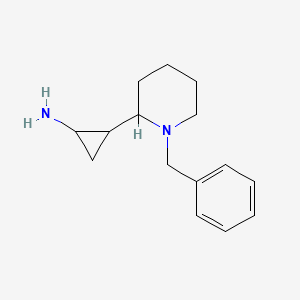
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)

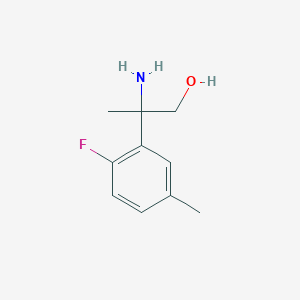
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
